Indole Carbonyl Position in 5-HT2A Antagonism
The Merck patent series (US 20050096330) establishes that for N-(indolecarbonyl)piperazine derivatives, 5-HT2A receptor affinity is critically dependent on which position of the indole ring bears the carbonyl-piperazine linkage. The patent exemplifies compounds where the piperazinecarbonyl radical substitutes the 4-, 5-, 6-, or 7-position of the indole ring, with the 4-position substitution being preferred [1]. The target compound, bearing a 1-methylindole-2-carbonyl group, places the piperazine attachment at the indole 2-position—a substitution pattern not explicitly covered in the primary patent examples. This structural distinction implies a different pharmacophoric presentation to the 5-HT2A receptor compared to the indole-4-carbonyl analogs for which binding data exist. However, no quantitative IC50 or Ki values are available in the public domain to confirm superior or inferior potency for the indole-2-carbonyl isomer.
| Evidence Dimension | 5-HT2A receptor binding affinity dependence on indole substitution position |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Indole-4-carbonyl-piperazine derivatives: IC50 values not disclosed in patent; described as potent 5-HT2A antagonists. |
| Quantified Difference | Cannot be calculated; only qualitative SAR trend available |
| Conditions | In vitro [3H]ketanserin competition binding at 5-HT2A receptors (assay described in patent Example A1). |
Why This Matters
The indole-2-carbonyl attachment represents a distinct regioisomeric series; users evaluating this compound for 5-HT2A-targeted projects must consider that SAR established for indole-4-carbonyl analogs cannot be directly extrapolated. Prospective procurement should be accompanied by confirmatory binding assays.
- [1] Boettcher, H. et al. N-(indolecarbonyl) piperazine derivatives. U.S. Patent Application 20050096330, filed May 5, 2005. View Source
